Linker-Length Differentiation: Butanoic Acid (γ-Amino Acid) vs. Glycine- and β-Alanine-Derived Benzenesulfonamido Acids
The target compound contains a four-carbon butanoic acid linker (γ-aminobutyric acid backbone), while the closest commercially available 2,5-dimethylbenzenesulfonamido comparator, N-(2,5-dimethylphenylsulfonyl)glycine (CAS 28859-93-0), contains a two-carbon glycine linker . In benzenesulfonamide-based carbonic anhydrase inhibitor series, extending the amino acid linker from glycine (n=1) to β-alanine (n=2) to GABA (n=3) has been shown to modulate inhibitor potency by repositioning the terminal carboxylate relative to the zinc-bound sulfonamide, with GABA-elongated derivatives demonstrating distinct inhibition profiles against tumor-associated isoforms hCA IX and hCA XII [1]. The 2,5-dimethylbenzenesulfonamide group linked to a butanoic acid backbone provides a unique three-dimensional pharmacophore geometry that cannot be reproduced by simply substituting the glycine or β-alanine analogs in structure-activity relationship (SAR) studies.
| Evidence Dimension | Linker carbon count between sulfonamide nitrogen and terminal carboxylic acid |
|---|---|
| Target Compound Data | 4 carbons (butanoic acid / GABA backbone); MW 271.33 g/mol |
| Comparator Or Baseline | 2 carbons for N-(2,5-dimethylphenylsulfonyl)glycine (MW 257.31 g/mol); 3 carbons for 3-(2,5-dimethylbenzenesulfonamido)propanoic acid (not commercially available with confirmed CAS) |
| Quantified Difference | 2-carbon linker length extension vs. glycine analog; MW increase of ~14 Da per added methylene; predicted hydrogen bond donor count unchanged at 2 |
| Conditions | Structural comparison based on vendor specifications and PubChem structural data; no experimental binding data available for the target compound itself. |
Why This Matters
The linker-length difference determines whether the terminal carboxylate can engage secondary binding pockets in target enzymes; for users building focused libraries around known benzenesulfonamide pharmacophores, the GABA-length linker offers a distinct geometry not accessible with glycine or β-alanine scaffolds, reducing the risk of SAR redundancy when screening for novel inhibition profiles.
- [1] Ceruso M, Antel S, Vullo D, Scozzafava A, Supuran CT. Inhibition studies of new ureido-substituted sulfonamides incorporating a GABA moiety against human carbonic anhydrase isoforms I-XIV. Bioorg Med Chem. 2014;22(24):6768-6775. View Source
